N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps. One common method involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of lutidine as a base and dichloromethane as a solvent . This reaction yields N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide, which can then be further reacted with other reagents to form the final compound.
Chemical Reactions Analysis
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide is unique due to its specific structure, which combines an indole moiety with a thiazole ring. Similar compounds include:
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: This compound shares the indole moiety but lacks the thiazole ring.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: These compounds have similar indole structures but different functional groups
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H23N3O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C23H23N3O3S/c1-28-12-11-26-10-9-19-20(7-4-8-21(19)26)25-22(27)14-17-15-30-23(24-17)16-5-3-6-18(13-16)29-2/h3-10,13,15H,11-12,14H2,1-2H3,(H,25,27) |
InChI Key |
FQVGZPCAXQVYTB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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